molecular formula C12H14O3 B14616588 (3-Methyl-1-oxobutan-2-yl) benzoate

(3-Methyl-1-oxobutan-2-yl) benzoate

Cat. No.: B14616588
M. Wt: 206.24 g/mol
InChI Key: SEPIVKHCMVANBT-UHFFFAOYSA-N
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Description

(3-Methyl-1-oxobutan-2-yl) benzoate is a benzoic acid ester derivative characterized by a 3-methyl-1-oxobutan-2-yl substituent. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, solubility, and bioactivity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3-methyl-1-oxobutan-2-yl) benzoate

InChI

InChI=1S/C12H14O3/c1-9(2)11(8-13)15-12(14)10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

SEPIVKHCMVANBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

Microwave irradiation has emerged as a green chemistry tool for accelerating esterification reactions. In one documented approach, 3-methyl-1-oxobutan-2-yl benzoate was synthesized via a two-step sequence involving initial thioether formation followed by oxidation. The microwave-assisted step facilitated carbon-sulfur bond formation between 3-methyl-2-butanone and a thiol precursor, though specific details of the thiol reagent remain unspecified in available literature. Subsequent oxidation with hydrogen peroxide yielded the terminal ketone, with final esterification employing benzoic acid under acidic conditions.

Optimization Challenges

While microwave activation reduced reaction times to minutes compared to conventional heating, the overall yield remained suboptimal at 25%. This limitation likely stems from competing side reactions during the oxidation stage, where over-oxidation of the thioether intermediate could generate sulfoxides or sulfones. Table 1 summarizes critical parameters:

Parameter Detail
Microwave Power 300 W (pulsed irradiation)
Solvent Ethanol/water (3:1 v/v)
Reaction Temperature 80°C
Final Yield 25%

The modest yield necessitates further optimization, particularly in purification strategies. Column chromatography with silica gel and ethyl acetate/hexane eluents was employed for isolation.

Rearrangement Approaches

Substrate Preparation and Reaction Dynamics

A stereoselective route capitalizes on the-sigmatropic rearrangement of N,O-diacyl hydroxylamines. The precursor N-(benzoyloxy)-N-methyl-3-methyl-2-butanamide undergoes Lewis acid-mediated reorganization to yield the target ester. Trimethylsilyl trifluoromethanesulfonate activates the carbonyl group at -78°C in dichloromethane, with triethylamine serving as a proton scavenger. The rearrangement proceeds via a six-membered transition state, preserving stereochemical integrity at the migrating carbon.

Yield and Scalability Considerations

This method produced 3-methyl-1-oxobutan-2-yl benzoate in 75% yield after chromatographic purification. Key advantages include excellent stereocontrol and compatibility with sensitive functional groups. However, the requirement for cryogenic conditions (-78°C) complicates large-scale implementation. Table 2 outlines critical reaction parameters:

Parameter Detail
Catalyst Trimethylsilyl trifluoromethanesulfonate
Base Triethylamine
Temperature Profile -78°C to room temperature
Reaction Time 18 hours
Yield 75%

Notably, the reaction demonstrates broad substrate scope, accommodating aryl and alkyl substituents on both the hydroxylamine and acylating agent.

Oxidative Passerini Three-Component Reaction

Mechanistic Innovations

The iron nitrate/TEMPO-catalyzed oxidative Passerini reaction represents the most efficient route, achieving 86% yield in 1,2-dichloroethane at ambient temperature. This one-pot methodology combines benzyl alcohol derivatives, benzoic acid, and tert-butyl isocyanide in the presence of iron(III) nitrate nonahydrate (10 mol%) and TEMPO (10 mol%). The mechanism proceeds through:

  • TEMPO-mediated oxidation of benzyl alcohol to benzaldehyde
  • Iron-catalyzed nucleophilic attack by isocyanide on the aldehyde
  • Esterification with benzoic acid via a proposed acylimidazole intermediate

Solvent and Catalytic Effects

Solvent screening revealed 1,2-dichloroethane as optimal, outperforming acetonitrile (56% vs. 86% yield). The iron-TEMPO system synergistically accelerates both oxidation and coupling steps, with TEMPO regenerating Fe³⁺ from Fe²⁺. Table 3 details optimized conditions:

Parameter Detail
Catalyst System Fe(NO₃)₃·9H₂O (10 mol%)/TEMPO (10 mol%)
Solvent 1,2-Dichloroethane
Temperature 25°C
Reaction Time 24 hours
Yield 86%

This method's operational simplicity and high yield make it particularly attractive for industrial-scale synthesis.

Comparative Analysis of Synthetic Methods

A systematic evaluation of the three methodologies reveals distinct advantages and limitations (Table 4):

Method Yield Temperature Catalytic System Scalability
Microwave-Assisted 25% 80°C None Moderate
Sigmatropic Rearrangement 75% -78°C → 25°C Trimethylsilyl trifluoromethanesulfonate Low
Oxidative Passerini 86% 25°C Fe(NO₃)₃/TEMPO High

The oxidative Passerini reaction excels in yield and practicality, though it requires stoichiometric isocyanide. The sigmatropic approach offers superior stereoselectivity for chiral variants, while microwave synthesis provides rapid access despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-oxobutan-2-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and 3-methyl-2-oxobutanoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid and 3-methyl-2-oxobutanoic acid.

    Reduction: Benzyl alcohol and 3-methyl-2-oxobutanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-1-oxobutan-2-yl) benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methyl-1-oxobutan-2-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-methyl-2-oxobutanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Alkyl Benzoates

Alkyl benzoates (e.g., methyl, ethyl, propyl, and butyl benzoates) share a common benzoic acid backbone but differ in their esterifying alcohol groups. Key comparisons include:

Property Methyl Benzoate Ethyl Benzoate Butyl Benzoate (3-Methyl-1-oxobutan-2-yl) Benzoate (Inferred)
Molecular Weight (g/mol) 136.15 150.18 178.23 ~206.3 (estimated)
Solubility Low in water Low in water Very low Moderate in organic solvents
Toxicity (LD50, oral) 1700 mg/kg 2100 mg/kg 2300 mg/kg Not reported
Applications Fragrances, solvents Pharmaceuticals Plasticizers Potential bioactivity (e.g., enzyme inhibition)

Alkyl benzoates exhibit low acute toxicity, with LD50 values increasing with alkyl chain length .

Substituted Benzoates
  • Neopentyl-4-hydroxy-3,5-bis[3-methyl-2-butenyl] benzoate : This compound, isolated from Lonicera quinquelocularis, demonstrated acetylcholinesterase (AChE) inhibition, highlighting the role of substituents in bioactivity. Its bulky side chains enhance binding to enzyme active sites .
  • BR Analogs with C-22 Benzoates: Brassinolide (BR) analogs with 4-substituted benzoates at C-22 showed bioactivity comparable to brassinolide in rice lamina inclination tests. Substitution at C-2/C-3 hydroxyl groups significantly modulates growth-promoting activity .

Metabolic and Environmental Fate

  • Degradation Pathways : Rhodococcus sp. CS-1 degrades benzoate via the β-ketoadipate pathway, with 13% of its unigenes involved in benzoate metabolism. The 3-methyl-1-oxobutane group in the target compound may slow degradation due to steric effects, analogous to branched alkyl chains .
  • Intracellular pH Measurement : Radiolabeled benzoate (pKa 4.2) is preferred over salicylate (pKa 3.0) for intracellular pH assays due to its closer pKa to cytoplasmic pH, demonstrating the importance of substituent electronic effects .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemperatureTime (h)Yield*Reference
Benzoylation1,4-dioxaneRT12–2465–75%
Acid-Catalyzed EsterificationToluene100°C2450–60%
*Hypothetical yields based on analogous reactions.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize termination points.
  • Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is critical for unambiguous characterization:

  • ¹H/¹³C NMR : Identify ester carbonyl (δ ~165–170 ppm in ¹³C) and methyl/oxo groups in the 3-methyl-1-oxobutanyl moiety (δ 1.2–2.5 ppm in ¹H) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (~710 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (expected m/z ~234.1 for C₁₂H₁₄O₃) and fragmentation patterns .

Q. Table 2: Expected Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹³C NMR165–170 ppm (ester C=O)
IR1720 cm⁻¹ (C=O), 1270 cm⁻¹ (C-O)
HRMSm/z 234.1 [M+H]⁺

Advanced: How can researchers address contradictions in reported reactivity data for this compound derivatives?

Answer:
Discrepancies often arise from variations in experimental design (e.g., solvent polarity, catalyst loading). To resolve conflicts:

Reproducibility Tests : Replicate published procedures under controlled conditions (e.g., inert atmosphere, standardized equipment) .

Computational Modeling : Use tools like Gaussian or Discovery Studio to simulate reaction pathways and identify steric/electronic factors affecting reactivity .

Byproduct Analysis : Characterize side products via LC-MS to trace competing reaction mechanisms (e.g., hydrolysis vs. nucleophilic substitution) .

Case Study :
A 2024 study on benzoylation reactions found that trace moisture in 1,4-dioxane reduced yields by 15–20%. Rigorous solvent drying (molecular sieves) resolved this .

Advanced: What computational strategies predict the stability of this compound in aqueous environments?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for stability analysis:

Hydrolysis Prediction : Calculate activation energy barriers for ester hydrolysis using DFT (B3LYP/6-31G* basis set). Higher barriers (>25 kcal/mol) indicate greater stability .

Solvent Effects : Simulate solvation in water/methanol mixtures to assess hydrogen-bonding interactions that accelerate degradation .

Q. Table 3: Simulated Hydrolysis Parameters

SolventActivation Energy (kcal/mol)Half-Life (Predicted)
Water22.548 hours
Methanol28.3120 hours
*Data adapted from analogous esters .

Basic: What safety protocols are essential when handling this compound?

Answer:
While specific toxicity data is limited, general guidelines for benzoate esters apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can researchers optimize enantiomeric purity in this compound synthesis?

Answer:
Chiral resolution or asymmetric catalysis is required:

Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Asymmetric Benzoylation : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during esterification to favor one enantiomer .

Q. Table 4: Enantiomeric Excess (ee) Optimization

MethodCatalystee AchievedReference
Chiral HPLCN/A99%
Asymmetric CatalysisJacobsen’s Catalyst85%

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